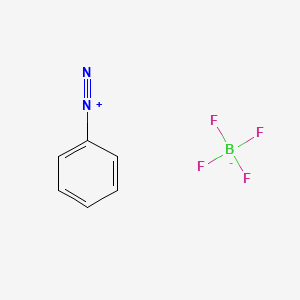

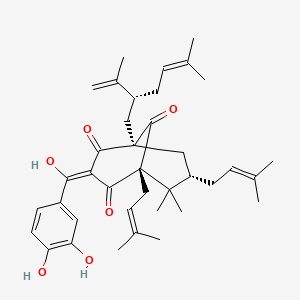

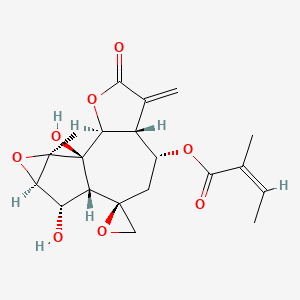

![molecular formula C29H38O11 B1233060 (20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1233060.png)

(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trichothecene derivatives are a group of sesquiterpenoid mycotoxins produced by various fungi, including species from the genera Fusarium, Myrothecium, Stachybotrys, and Trichoderma . These compounds are known for their potent biological activities, including inhibition of protein synthesis, immunosuppressive effects, and cytotoxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trichothecene derivatives typically involves the conversion of farnesyl diphosphate to trichodiene, catalyzed by trichodiene synthase . This is followed by a series of oxygenation, cyclization, and esterification reactions to produce various trichothecene analogs . For example, trichodermin and trichodermol derivatives can be synthesized through hemisynthesis, involving selective modifications at specific positions on the trichothecene skeleton .

Industrial Production Methods: Industrial production of trichothecene derivatives often involves the fermentation of fungal cultures under controlled conditions . Optimization of fermentation parameters, such as temperature, pH, and nutrient availability, is crucial for maximizing the yield of desired trichothecene compounds . Advanced biotechnological techniques, including genetic engineering of fungal strains, have been employed to enhance the production of specific trichothecene derivatives .

Analyse Des Réactions Chimiques

Types of Reactions: Trichothecene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the biological activity and selectivity of trichothecene compounds .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and glycosylated trichothecene derivatives . These modifications can significantly alter the biological activity and toxicity of the parent compound .

Applications De Recherche Scientifique

Trichothecene derivatives have a wide range of scientific research applications:

Mécanisme D'action

Trichothecene derivatives exert their effects primarily by inhibiting protein synthesis . They bind to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain . This inhibition leads to a cascade of cellular events, including apoptosis and immunosuppression . Key molecular targets include ribosomal proteins and various signaling pathways involved in cell growth and immune responses .

Comparaison Avec Des Composés Similaires

Deoxynivalenol (DON): A type B trichothecene known for its emetic and immunosuppressive effects.

T-2 Toxin: A type A trichothecene with potent cytotoxic and immunosuppressive properties.

Nivalenol (NIV): Another type B trichothecene with similar biological activities to DON.

Uniqueness: Trichothecene derivatives are unique due to their structural diversity and the wide range of biological activities they exhibit . The presence of an epoxide group at the C-12, C-13 position is a distinctive feature that contributes to their potent biological effects . Additionally, the ability to modify these compounds through chemical reactions allows for the development of derivatives with tailored biological activities .

Propriétés

Formule moléculaire |

C29H38O11 |

|---|---|

Poids moléculaire |

562.6 g/mol |

Nom IUPAC |

(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione |

InChI |

InChI=1S/C29H38O11/c1-15(30)16-7-5-6-8-20(32)37-18-11-19-29(14-36-29)27(18,4)28(10-9-25(2)21(39-25)22(28)38-19)13-35-24(33)23-26(3,40-23)17(31)12-34-16/h5-8,15-19,21-23,30-31H,9-14H2,1-4H3/b7-5-,8-6- |

Clé InChI |

DGBITFNXKQHKLI-SFECMWDFSA-N |

SMILES isomérique |

CC(C1/C=C\C=C/C(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |

SMILES canonique |

CC(C1C=CC=CC(=O)OC2CC3C4(C2(C5(CCC6(C(C5O3)O6)C)COC(=O)C7C(O7)(C(CO1)O)C)C)CO4)O |

Synonymes |

(2E)-3-(3-(3-Methyl-2-buten-1-yl)-4-((3-phenylpropanoyl)oxy)phenyl)acrylic acid baccharin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

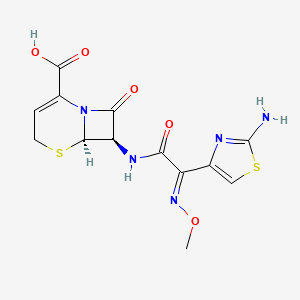

![Dimethyl 4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzylmalonate](/img/structure/B1232977.png)

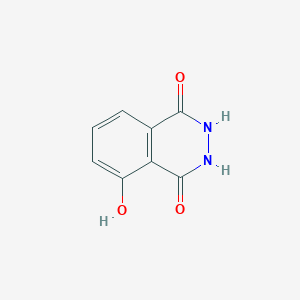

![3-[4-(Dimethylamino)phenyl]-1-[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-[(1,3,5-trimethyl-4-pyrazolyl)methyl]thiourea](/img/structure/B1232980.png)

![(S)-2-((E)-(S)-1-{(S)-1-Carboxy-2-[4-(3-methyl-but-2-enyloxy)-phenyl]-ethylcarbamoyl}-10-oxo-heptadec-2-enyl)-2-hydroxy-succinic acid](/img/structure/B1232982.png)

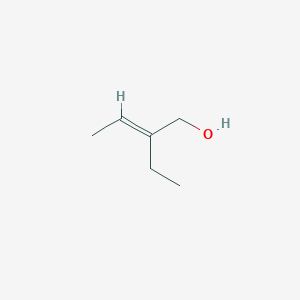

![Methyl 8-[3,5-epidioxy-2-(3-hydroperoxy-1-pentenyl)-cyclopentyl]-octanoate](/img/structure/B1232987.png)